molecular formula C21H22N2O B11963042 1-Butyl-3-(1-naphthyl)-1-phenylurea CAS No. 102660-48-0

1-Butyl-3-(1-naphthyl)-1-phenylurea

Cat. No.: B11963042
CAS No.: 102660-48-0
M. Wt: 318.4 g/mol
InChI Key: FTCWXJVRQVAWKI-UHFFFAOYSA-N
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Description

1-Butyl-3-(1-naphthyl)-1-phenylurea is an organic compound with the molecular formula C15H18N2O It is a member of the urea family, characterized by the presence of a butyl group, a naphthyl group, and a phenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-(1-naphthyl)-1-phenylurea typically involves the reaction of 1-naphthylamine with butyl isocyanate in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

1-Naphthylamine+Butyl isocyanateThis compound\text{1-Naphthylamine} + \text{Butyl isocyanate} \rightarrow \text{this compound} 1-Naphthylamine+Butyl isocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(1-naphthyl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-Butyl-3-(1-naphthyl)-1-phenylurea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Butyl-3-(1-naphthyl)-1-phenylurea involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Butyl-3-(1-naphthyl)urea
  • 1-Butyl-1-methyl-3-(1-naphthyl)urea
  • 1-Tert-butyl-3-(2-naphthyl)urea
  • 1-Ethyl-3-(1-naphthyl)urea

Comparison: 1-Butyl-3-(1-naphthyl)-1-phenylurea is unique due to the presence of both naphthyl and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The specific arrangement of these groups can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

CAS No.

102660-48-0

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

1-butyl-3-naphthalen-1-yl-1-phenylurea

InChI

InChI=1S/C21H22N2O/c1-2-3-16-23(18-12-5-4-6-13-18)21(24)22-20-15-9-11-17-10-7-8-14-19(17)20/h4-15H,2-3,16H2,1H3,(H,22,24)

InChI Key

FTCWXJVRQVAWKI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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